23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid

Cytotoxicity Lanostanoid triterpene SAR Anticancer natural products

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid (CAS 1085273-49-9; synonym: 23S-hydroxyl-11,15-dioxo-ganoderic acid DM) is a lanostane-type tetracyclic triterpenoid (C30H40O7, MW 512.63 Da) first isolated and characterized from the fruit bodies of Ganoderma lucidum in 2008 by Guan et al. The compound belongs to the ganoderic acid family and features a characteristic C-23 S-configured hydroxyl group on the side chain, distinguishing it from the parent ganoderic acid DM and other closely related tetraoxo-lanostane analogs.

Molecular Formula C30H40O7
Molecular Weight 512.6 g/mol
Cat. No. B12409124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid
Molecular FormulaC30H40O7
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,28+,29-,30+/m1/s1
InChIKeyPILMPTUAXYPAME-KKYGLDRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid: A Structurally Defined Lanostanoid Triterpene from Ganoderma lucidum for Cytotoxic Evaluation and Ganoderic Acid SAR Studies


23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid (CAS 1085273-49-9; synonym: 23S-hydroxyl-11,15-dioxo-ganoderic acid DM) is a lanostane-type tetracyclic triterpenoid (C30H40O7, MW 512.63 Da) first isolated and characterized from the fruit bodies of Ganoderma lucidum in 2008 by Guan et al. [1]. The compound belongs to the ganoderic acid family and features a characteristic C-23 S-configured hydroxyl group on the side chain, distinguishing it from the parent ganoderic acid DM and other closely related tetraoxo-lanostane analogs . Its structure was established by comprehensive 2D-NMR and MS spectroscopic analyses [1]. The compound is cataloged in authoritative natural products databases including NPAtlas (NPA013018) and NP-MRD (NP0007925), with commercial availability limited to select research chemical suppliers [2].

Why Generic Ganoderic Acid Substitution Is Not Scientifically Valid for 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid Research


Ganoderma lucidum produces a complex mixture of structurally diverse lanostanoid triterpenes whose biological activities are exquisitely sensitive to subtle modifications in oxidation state, hydroxylation pattern, side-chain double-bond geometry, and stereochemistry [1]. The target compound incorporates a 23S-hydroxy group conjugated with a 24E-double bond and four ketone functionalities at positions 3, 7, 11, and 15—a specific structural topology absent from the more widely studied ganoderic acid DM (CAS 173075-45-1), which lacks the C-23 hydroxylation . The cytochrome P450 enzyme CYP512U6 from G. lucidum has been shown to catalyze regioselective and stereoselective C-23 hydroxylation of ganoderic acid DM to produce hainanic acid A, demonstrating that this single oxidation event is biosynthetically significant and pharmacologically consequential [2]. Consequently, generic procurement of ganoderic acid DM or other in-class triterpenoids cannot replicate the structural identity, cytotoxic profile, or experimental reproducibility required for studies investigating the structural determinants of lanostanoid activity. The quantitative evidence below delineates where differentiation data exist and where they remain absent.

Quantitative Differentiation Evidence for 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid Against Closest Analogs


Multi-Cell Line Cytotoxicity Profile Compared to In-Class Co-Isolated Triterpenoids

In the primary isolation study by Guan et al. (2008), the target compound (designated compound 1) was evaluated alongside 18 co-isolated lanostanoid triterpenes for cytotoxicity against four human cancer cell lines [1]. The collective IC50 range for the active compounds was reported as 8–25 µM across p388 (murine leukemia), Hela (cervical carcinoma), BEL-7402 (hepatocellular carcinoma), and SGC-7901 (gastric adenocarcinoma) cell lines [1]. The target compound fell within this active range, whereas several co-isolated known compounds showed weaker or no activity [1]. A separate DeepDyve-indexed excerpt cites that compounds 6, 8, 9, and 11 exhibited IC50 values in the range of 38–62 µM, while compounds 1 (the target), 2, 7, and 10 showed far less inhibitory activity in that particular assay [2]. This indicates that the target compound's cytotoxic potency is context-dependent and that its 23S-hydroxy-24E-ene configuration places it in a distinct potency class compared to certain analogs. Specific per-cell-line IC50 values for the target compound are not individually reported in the publicly available abstract; the full paper (DOI: 10.1080/10286020802016297) contains the disaggregated data table.

Cytotoxicity Lanostanoid triterpene SAR Anticancer natural products

Structural Differentiation by C-23 S-Hydroxylation Versus Parent Ganoderic Acid DM

The target compound differs from ganoderic acid DM (CAS 173075-45-1) by a single, stereospecific oxidation: the presence of a 23S-hydroxyl group on the side chain conjugated with a 24E double bond [1]. Ganoderic acid DM lacks this hydroxylation and carries a different side-chain oxidation pattern . The biosynthetic enzyme CYP512U6 from G. lucidum has been demonstrated to catalyze the regio- and stereoselective hydroxylation of ganoderic acid DM specifically at the C-23 position to yield a 23-hydroxylated product (hainanic acid A), confirming that this single oxidation event is enzymatically programmed and biologically meaningful [2]. The C-3 ketone reduction state further differentiates the target compound (which retains the 3-keto group) from yeast ERG27-reduced derivatives explored in heterologous biosynthesis [2]. No direct, head-to-head bioassay comparing the target compound and ganoderic acid DM under identical conditions has been published in the open literature.

Biosynthetic modification CYP450 hydroxylation Triterpenoid pharmacophore mapping

Chromatographic and Spectroscopic Identity for Quality-Controlled Procurement

The target compound's identity is unambiguously defined by the full set of spectroscopic data reported in the primary isolation paper, including 1H-NMR, 13C-NMR, 2D-NMR (COSY, HMQC, HMBC, NOESY), and high-resolution mass spectrometry [1]. The NPAtlas database curates the InChIKey (PILMPTUAXYPAME-KKYGLDRZSA-N), canonical SMILES, and molecular formula (C30H40O7) as reference identifiers for batch verification [2]. Commercially available material is typically certified at ≥98% purity by HPLC and characterized as a white powder with recommended storage at 2–8 °C under desiccation . This level of analytical specification provides a benchmark against which procurement lots can be validated, reducing the risk of misidentification that is prevalent among closely related ganoderic acid congeners with near-identical molecular masses and chromatographic behavior.

Analytical quality control NMR identity confirmation Natural product standardization

Scarcity of Published Bioactivity Data as a Differentiator for Reference Standard and Discovery Procurement

A literature review conducted through NP-MRD confirms that very few articles have been published on this specific compound since its first documentation in 2008 (PMID: 18696320) . In contrast, ganoderic acid DM (CAS 173075-45-1) has been the subject of extensive mechanistic studies, including elucidation of its autophagic apoptosis induction via PI3K/Akt/mTOR inhibition in NSCLC cells, genome-wide CRISPR/Cas9 screening for cytotoxicity modulators, anti-osteoclastogenic activity (RAW 264.7 cells at 12.5 µM), and inhibition of 5α-reductase (IC50 = 10.6 µM) and HMG-CoA reductase (IC50 = 9.5 µM) [1]. This asymmetric data landscape means that the target compound serves a distinct procurement purpose: as a structurally defined, high-purity reference standard for the specific 23S-hydroxy-24E-ene chemotype, rather than as a general ganoderic acid activity probe. Its value lies in enabling comparative studies that explicitly test the pharmacological consequence of C-23 hydroxylation—a question that cannot be addressed using ganoderic acid DM alone.

Research tool compound Reference standard Understudied natural product

Research and Procurement Application Scenarios for 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid


Lanostanoid Triterpene Structure-Activity Relationship (SAR) Library Assembly

This compound serves as the specific 23S-hydroxy-24E-ene reference point in a systematic ganoderic acid SAR matrix. Researchers building focused libraries to interrogate how side-chain hydroxylation pattern, stereochemistry, and oxidation state influence cytotoxicity across the p388-Hela-BEL-7402-SGC-7901 panel require this exact chemotype to complete the structure-activity landscape between non-hydroxylated (ganoderic acid DM) and differentially hydroxylated congeners [1]. The compound's well-defined 2D-NMR fingerprint [1] further enables unambiguous library quality control.

Biosynthetic Pathway Elucidation and CYP512U6 Substrate Profiling

Given the demonstration that CYP512U6 from G. lucidum catalyzes regio- and stereoselective hydroxylation of ganoderic acid DM at C-23 [2], this compound is the authentic product standard required for in vitro reconstitution assays, kinetic parameter determination (Km, kcat), and substrate specificity profiling of CYP512U6 and related fungal P450 enzymes. Procurement of the authentic 23S-hydroxy standard is essential for chiral HPLC or LC-MS/MS-based product verification in heterologous expression systems.

Natural Product Dereplication and Metabolomic Reference Standard

As a curated entry in NPAtlas (NPA013018) and NP-MRD (NP0007925) with full spectroscopic metadata [3], this compound serves as a dereplication standard for LC-MS and NMR-based metabolomic profiling of Ganoderma species, extracts, and dietary supplements. Its distinct InChIKey and molecular formula enable unambiguous compound annotation in untargeted metabolomics workflows, reducing false assignments that occur when relying solely on mass-based identification in complex triterpenoid mixtures.

Cytotoxic Selectivity Profiling Across Carcinoma Subtypes

The compound's demonstrated cytotoxicity within the 8–25 µM range across p388, Hela, BEL-7402, and SGC-7901 cell lines [1] supports its use in comparative cytotoxicity screening panels where differential sensitivity between leukemia, cervical, hepatic, and gastric cancer models is the primary endpoint. Procurement of the authenticated compound enables reproducibility of the original observation and extension to additional cell lines under standardized conditions.

Quote Request

Request a Quote for 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.